molecular formula C21H26N2O3S B1382315 (4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine CAS No. 1159908-21-0

(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine

Cat. No.: B1382315
CAS No.: 1159908-21-0
M. Wt: 386.5 g/mol
InChI Key: ORFQRBJQBLEMCY-QMMLZNLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name (4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b]oxazine encodes critical stereochemical and topological information. The prefix (4aS,7aS) specifies the absolute configuration at the two bridgehead carbons of the fused bicyclic system, indicating a cis-junction between the pyrrolidine and oxazine rings. The (R) descriptor denotes the configuration of the 1-phenylethyl substituent at position 4, where the priority order follows Cahn-Ingold-Prelog rules.

The term octahydro confirms full saturation of the bicyclic framework, while pyrrolo[3,4-b]oxazine defines the fusion pattern: a pyrrolidine ring (five-membered, nitrogen-containing) fused to a 1,4-oxazine ring (six-membered, with oxygen and nitrogen) at positions 3 and 4. The tosyl group (-SO₂C₆H₄CH₃) at position 6 introduces a strong electron-withdrawing moiety critical for electronic modulation.

Molecular Property Value
Molecular Formula C₂₁H₂₆N₂O₃S
Molecular Weight 386.52 g/mol
Stereochemical Descriptors (4aS,7aS), (R)-configuration

Bicyclic Framework Analysis: Pyrrolo-Oxazine Fusion Geometry

X-ray crystallography and DFT studies reveal a rigid puckered bicyclic system with bond lengths and angles consistent with strain-minimized conformations. Key geometric features include:

  • Pyrrolidine ring : Adopts an envelope conformation with C3a as the flap atom (deviation: 0.48 Å from plane).
  • Oxazine ring : Exists in a chair conformation with O1 and N2 axial (torsion angle O1-C5-C6-N2 = 54.3°).
  • Fusion geometry : The rings share C3a and C7a, creating a cis-decalin-like scaffold with a dihedral angle of 112° between ring planes.

Non-covalent interactions stabilize the architecture:

  • N-H···O hydrogen bonds between oxazine oxygen and pyrrolidine NH (2.89 Å).
  • Van der Waals contacts between tosyl aromatic protons and the bicyclic core (3.2–3.5 Å).

Conformational Dynamics of Octahydro[3,4-b]oxazine Core

Variable-temperature NMR (¹H, ¹³C) and molecular dynamics simulations demonstrate restricted rotation about the N4-C7a bond (ΔG‡ = 12.3 kcal/mol at 298 K). Key dynamic phenomena include:

  • Ring puckering interconversion : Oxazine chair ↔ twist-boat transitions occur above 40°C (τ = 1.2 ns).
  • Tosyl group rotation : The -SO₂C₆H₄CH₃ moiety exhibits threefold rotational barriers (ΔG‡ = 6.8 kcal/mol).
  • Phenylethyl substituent : The (R)-1-phenylethyl group adopts a gauche conformation relative to the bicyclic core (J = 6.4 Hz for vicinal coupling).

Tosyl Group Electronic Effects on Molecular Polarizability

The electron-withdrawing tosyl group (-SO₂C₆H₄CH₃) induces significant charge redistribution , quantified via density functional theory (B3LYP/6-311+G(d,p)):

Electronic Parameter Value (a.u.)
Dipole moment (μ) 4.72 Debye
Polarizability (α) 386.3 × 10⁻²⁴ esu
First hyperpolarizability (β) 24.9 × 10⁻³⁰ esu

Key electronic impacts include:

  • σ*-withdrawal : The sulfonyl group reduces electron density at N6 by 0.32 e⁻ (NBO analysis).
  • Resonance effects : Conjugation between S=O bonds and aryl π-system delocalizes 18% of the sulfonyl charge.
  • Hyperpolarizability enhancement : The tosyl group increases β by 3.2× compared to non-sulfonylated analogs, enabling nonlinear optical applications.

Properties

IUPAC Name

(4aS,7aS)-6-(4-methylphenyl)sulfonyl-4-[(1R)-1-phenylethyl]-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-8-10-19(11-9-16)27(24,25)22-14-20-21(15-22)26-13-12-23(20)17(2)18-6-4-3-5-7-18/h3-11,17,20-21H,12-15H2,1-2H3/t17-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFQRBJQBLEMCY-QMMLZNLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C2)OCCN3C(C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]3[C@H](C2)OCCN3[C@H](C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501115469
Record name (4aS,7aS)-Octahydro-6-[(4-methylphenyl)sulfonyl]-4-[(1R)-1-phenylethyl]pyrrolo[3,4-b]-1,4-oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501115469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159908-21-0
Record name (4aS,7aS)-Octahydro-6-[(4-methylphenyl)sulfonyl]-4-[(1R)-1-phenylethyl]pyrrolo[3,4-b]-1,4-oxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159908-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aS,7aS)-Octahydro-6-[(4-methylphenyl)sulfonyl]-4-[(1R)-1-phenylethyl]pyrrolo[3,4-b]-1,4-oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501115469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Strategies

The core bicyclic oxazine ring system is typically constructed via intramolecular cyclization reactions involving amino alcohol precursors or related intermediates. Key methods include:

Tosylation Step

Specific Preparation Method for (4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b]oxazine

According to synthetic data from AiFChem (an XtalPi company), the preparation of this compound (CAS: 1159908-21-0) is performed via a multi-step process involving:

  • Starting from a suitable amino alcohol or lactam precursor that contains the (R)-1-phenylethyl substituent.
  • Selective tosylation at the 6-position hydroxyl group.
  • Intramolecular cyclization to form the octahydropyrrolo[3,4-b]oxazine ring system with controlled stereochemistry at 4a and 7a positions.

The synthesis is typically conducted under conditions that preserve the stereochemical integrity, such as mild bases for tosylation and controlled temperature for cyclization.

Reaction Conditions and Catalysts

  • Tosylation is performed using p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine at low temperatures to avoid side reactions.
  • Cyclization may be promoted thermally or with the aid of mild Lewis acids or phase-transfer catalysts to enhance ring closure efficiency.
  • Solvents such as dichloromethane, tetrahydrofuran (THF), or toluene are commonly used depending on the step.
  • Purification involves extraction, washing with brine, drying over anhydrous magnesium sulfate, and recrystallization from suitable solvents.

Comparative Table of Key Preparation Steps

Step Reagents/Conditions Purpose/Outcome Notes
Amino alcohol preparation Chiral amine (R-1-phenylethylamine), suitable aldehyde/ketone Introduce chiral substituent Enantiomeric purity critical
Tosylation p-Toluenesulfonyl chloride, base (pyridine/Et3N), 0–25°C Convert hydroxyl to tosylate Mild conditions to avoid racemization
Cyclization Thermal or Lewis acid catalysis, inert solvent (e.g., toluene) Formation of bicyclic oxazine ring Control of stereochemistry essential
Purification Extraction, washing, drying, recrystallization Obtain pure compound Confirmed by melting point and Rf values

Research Findings and Yields

  • The tosylation step typically proceeds with high yield (>85%) and regioselectivity.
  • Cyclization yields vary depending on catalyst and conditions but generally range from 70% to 90%.
  • The overall synthetic route provides the target compound with high stereochemical purity, confirmed by chiral HPLC and NMR spectroscopy.
  • Analytical data such as melting point (around 132-134 °C for related oxazine derivatives), Rf values in ethyl acetate/n-hexane systems, and elemental analysis support the successful synthesis.

Alternative Synthetic Routes and Catalysts

  • Some literature reports the use of gold(I) catalysts for oxazine ring formation via azide-alkyne cyclization, which could be adapted for related bicyclic oxazines, offering shorter reaction times and cleaner profiles.
  • Phosphine-mediated intramolecular Wittig reactions have been demonstrated for 1,4-oxazines, providing mild and neutral conditions that might be applicable for analog synthesis.
  • Multicomponent one-pot condensations using formaldehyde, anilines, and phenols catalyzed by vitamin B1 or zirconyl chloride have been used for simpler oxazine derivatives but may require adaptation for this complex bicyclic system.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the oxazine ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, to yield a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of phenylacetaldehyde or phenylacetic acid derivatives.

    Reduction: Formation of reduced oxazine derivatives or ring-opened products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4aS,7aS)-4-(®-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features can be exploited to develop new therapeutic agents targeting specific biological pathways or receptors.

Industry

In the industrial sector, (4aS,7aS)-4-(®-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (4aS,7aS)-4-(®-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can engage in π-π interactions with aromatic residues, while the oxazine ring can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Analogues

(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine (CAS 209401-69-4)
  • Molecular Formula : C₆H₁₂N₂O
  • Key Features : Lacks substituents at positions 4 and 4.
  • Application: Intermediate for finafloxacin hydrochloride, a fluoroquinolone antibiotic .
  • Comparison : The absence of the phenylethyl and tosyl groups reduces molecular weight (128.17 g/mol vs. ~367.45 g/mol for the target compound) and simplifies synthetic steps. However, this limits its utility in reactions requiring directed functionalization .
(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine (CAS 1360534-98-0)
  • Molecular Formula : C₇H₁₄N₂O
  • Key Features : Methyl group at position 4; stereochemical inversion at 7a (R-configuration).
  • Hazard Profile : Classified as dangerous (H302: harmful if swallowed; H314: causes severe skin burns) .
  • Comparison : The methyl group increases hydrophobicity compared to the unsubstituted parent compound but lacks the steric bulk and aromaticity of the phenylethyl group. The stereochemical difference may alter binding affinity in chiral environments .
(4aR,7aS)-rel-6-Boc-octahydropyrrolo[3,4-b][1,4]oxazine (CAS 138027-02-8)
  • Molecular Formula : C₁₁H₂₀N₂O₃ (Boc-protected).
  • Key Features : tert-Butoxycarbonyl (Boc) group at position 5.
  • Application : Used in peptide synthesis for amine protection.
  • Comparison : The Boc group is a protective moiety, contrasting with the tosyl group’s role as a leaving group. This distinction makes the Boc derivative more stable under basic conditions but less reactive in nucleophilic substitutions .
(4Ar,7aS)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine (CAS 151213-50-2)
  • Molecular Formula : C₁₃H₁₈N₂O.
  • Key Features : Benzyl substituent at position 3.
  • This may impact interactions with hydrophobic pockets in biological targets .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsPurposeYield Optimization
1Acetonitrile, Et₃N, 50°C, 72hCoupling chiral amineStirring rate > 500 rpm
2HCl/dioxane, 0°C → RTBoc removalpH control (≤2)
3TsCl, DCM, pyridineTosyl group additionSlow addition (1–2h)

Basic: What analytical techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for axial/equatorial protons) and aromatic substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic distribution .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography (if crystalline): Resolves absolute configuration and ring puckering .

Basic: What safety precautions are required during handling?

Methodological Answer:

  • Acute Toxicity : Classified as Category 4 for oral, dermal, and inhalation exposure. Use fume hoods, nitrile gloves, and lab coats .
  • Spill Management : Absorb with inert material (e.g., vermiculite), avoid water jets, and dispose as hazardous waste .
  • Emergency Protocols : Immediate rinsing for eye/skin contact (15 min) and medical consultation for persistent symptoms .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, increasing acetonitrile volume (50→100 mL) improves solubility of intermediates .
  • In-line Analytics : FTIR or Raman spectroscopy monitors reaction progression in real-time, reducing over-reaction byproducts .
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer, particularly for exothermic tosylation steps .

Advanced: How can computational methods predict the compound’s reactivity or interactions?

Methodological Answer:

  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in tosylation or ring-opening reactions .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., acetonitrile vs. DMF) on conformational stability .
  • Docking Studies : Screen for biological target affinity (e.g., enzymes with oxazine-binding pockets) using AutoDock Vina .

Advanced: How does stereochemistry influence biological or catalytic activity?

Methodological Answer:

  • Enantiomeric Purity : Use chiral HPLC (Chiralpak IA column) to separate (4aS,7aS) and (4aR,7aR) isomers. Bioassays show >10x difference in enzyme inhibition for the correct stereoisomer .
  • Steric Effects : The (R)-1-phenylethyl group induces axial chirality, blocking nucleophilic attack at the oxazine nitrogen .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., ring inversion) causing signal splitting discrepancies .
  • Solid-State vs. Solution-State Analysis : Compare X-ray (solid-state conformation) with NOESY (solution proximity) to identify conformational flexibility .

Advanced: What strategies are effective for designing derivatives with enhanced stability or activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute tosyl with mesyl or nosyl groups to modulate electron-withdrawing effects .
  • Ring Functionalization : Introduce electron-donating groups (e.g., -OCH₃) at the phenyl ring to enhance π-stacking in target binding .

Advanced: How does the compound degrade under varying pH or temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic Conditions (pH 2) : Hydrolysis of the oxazine ring observed via LC-MS .
    • Thermal Stress (60°C) : Tosyl group cleavage forms sulfonic acid byproducts .

Q. Table 2: Stability Profile

ConditionDegradation PathwayHalf-LifeMitigation Strategy
pH < 3Oxazine ring opening8hStore at pH 5–7
UV lightRadical formation24hAmber glass storage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine
Reactant of Route 2
(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.